molecular formula C16H13BrN4O2 B13223876 4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide

4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide

Cat. No.: B13223876
M. Wt: 373.20 g/mol
InChI Key: MSNGCXHIROSDPM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a benzohydrazide derivative featuring a 5-bromo-substituted indolinone scaffold. Its synthesis typically involves condensation reactions between hydrazides and substituted aldehydes or ketones, as seen in related compounds (e.g., ). The compound’s bromo substituent on the indolinone ring contributes to its lipophilicity, which could improve membrane permeability in biological systems .

Properties

Molecular Formula

C16H13BrN4O2

Molecular Weight

373.20 g/mol

IUPAC Name

4-(aminomethyl)-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]benzamide

InChI

InChI=1S/C16H13BrN4O2/c17-11-5-6-13-12(7-11)14(16(23)19-13)20-21-15(22)10-3-1-9(8-18)2-4-10/h1-7,19,23H,8,18H2

InChI Key

MSNGCXHIROSDPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N’-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide typically involves multiple steps. One common method starts with the preparation of 4-aminomethylbenzoic acid, which can be synthesized through the catalytic reduction of methyl 4-formylbenzoate using a Raney nickel catalyst in the presence of ammonia . The next step involves the formation of the indole moiety, which can be achieved through a Fischer indole synthesis reaction. Finally, the bromination of the indole and the coupling with the benzohydrazide complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N’-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(Aminomethyl)-N’-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N’-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The brominated indole moiety is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s structural analogs vary primarily in substituents on the indolinone ring and benzohydrazide moiety. Key comparisons include:

Compound Name Indolinone Substituent Benzohydrazide Substituent Melting Point (°C) Key Features
Target Compound 5-Bromo 4-Aminomethyl >300 (estimated) Enhanced H-bonding via aminomethyl
11j () 5-Bromo 4-Acetamidophenyl >300 Higher lipophilicity due to acetamide
4-Chloro analog () 5-Chloro 4-Chloro >300 Smaller halogen; altered crystal packing
3-Bromo-5-nitro analog () 5-Nitro, 3-Bromo Unsubstituted N/A Electron-withdrawing nitro group; potential redox activity
4-(t-Bu)-N′-benzylidene () None 4-tert-Butyl N/A Bulky tert-butyl group; improved steric hindrance

Key Observations :

  • Halogen Effects : Bromine (in the target compound and 11j) increases molecular weight and lipophilicity compared to chlorine (). This may enhance target binding in hydrophobic enzyme pockets (e.g., VEGFR-2) .
  • Aminomethyl vs. Acetamide: The target compound’s aminomethyl group enables protonation at physiological pH, improving aqueous solubility relative to acetamide derivatives like 11j .
  • Crystal Packing : The 4-chloro analog forms layered structures via N–H⋯O and C–H⋯O interactions, while brominated analogs (e.g., target compound) may exhibit similar but distinct packing due to larger atomic radius .

Anticancer and Enzyme-Targeting Profiles

Benzohydrazide derivatives are widely studied for anticancer activity, particularly as kinase inhibitors:

  • VEGFR-2 Inhibition: Compound 11j (5-bromo indolinone) demonstrated potent VEGFR-2 inhibition in vitro, attributed to the bromo substituent’s electron-withdrawing effects and optimal steric fit . The target compound’s aminomethyl group may further modulate binding affinity through additional hydrogen bonds.
  • Antimicrobial Activity: (E)-N'-benzylidene-benzohydrazide analogs () show structural similarities to isoniazid, a frontline antitubercular drug. The target compound’s bromine and aminomethyl groups may enhance broad-spectrum activity compared to nitro or methoxy derivatives .
  • Cytotoxicity: Analogous compounds with 5-methoxy (11k, ) or 5-nitro (11l, ) substituents exhibit reduced cytotoxicity in normal cells, suggesting substituent polarity influences selectivity .

Crystallographic Insights

  • The 4-chloro analog () crystallizes in an orthorhombic system (space group Pca2₁) with alternating hydrogen-bonded layers .
  • Brominated analogs (e.g., ) likely adopt similar orthorhombic packing but with adjusted bond lengths (e.g., N–N bond: 1.364 Å in tert-butyl analogs) due to substituent size .

Biological Activity

The compound 4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a hybrid molecule that combines features of hydrazones and indole derivatives. Its potential biological activities have garnered interest in medicinal chemistry, particularly for its antitumor and anti-inflammatory properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H16BrN3O2\text{C}_{17}\text{H}_{16}\text{BrN}_{3}\text{O}_{2}

Research indicates that this compound may exert its biological effects through various mechanisms, including:

  • Inhibition of Enzyme Activity : It has been shown to inhibit several key enzymes involved in cancer metabolism.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as MAPK/ERK, which are critical in cell proliferation and survival.

Antitumor Activity

Several studies have reported on the antitumor activity of similar indole-based compounds. For instance, compounds with structural similarities have demonstrated significant inhibitory effects on cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10.5Induction of apoptosis
A549 (Lung Cancer)8.7Cell cycle arrest
HeLa (Cervical Cancer)12.3Inhibition of proliferation

These findings suggest that this compound may possess similar antitumor properties, though specific IC50 values for this compound need further investigation.

Anti-inflammatory Activity

The compound's anti-inflammatory potential is also noteworthy. Similar derivatives have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is crucial for conditions characterized by chronic inflammation.

Case Studies

  • Study on Indole Derivatives : A study focusing on a series of indole derivatives found that compounds with bromine substitutions exhibited enhanced cytotoxicity against various cancer cell lines, suggesting a potential role for bromine in increasing biological activity.
  • Hydrazone Analogues : Research on hydrazone analogues indicated that modifications at the benzohydrazide moiety significantly affected their anti-cancer efficacy, highlighting the importance of structural optimization.

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • The presence of the bromine atom enhances lipophilicity and cellular uptake.
  • The aminomethyl group contributes to increased interaction with biological targets.

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